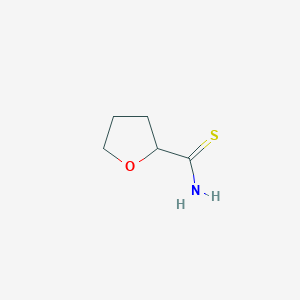

Oxolane-2-carbothioamide

Description

Oxolane-2-carbothioamide (CAS: 1100753-12-5) is a sulfur-containing heterocyclic compound derived from oxolane (tetrahydrofuran), a five-membered oxygenated ring. The carbothioamide (-C(=S)-NH₂) group at the 2-position distinguishes it from simpler oxolane derivatives.

Properties

IUPAC Name |

oxolane-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOJWOBEFDFZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxolane-2-carbothioamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of oxetane derivatives with thiourea in the presence of a catalyst can yield this compound . The reaction typically requires mild temperatures and can be completed within a few hours.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by adjusting parameters such as temperature, pressure, and catalyst concentration to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: Oxolane-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The carbothioamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Biological Activities

Oxolane-2-carbothioamide has been investigated for its biological properties, particularly its anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the oxolane scaffold can enhance its potency against specific cancer types:

- Cell Lines Tested : The compound has been evaluated against cell lines such as HepG2 (liver cancer) and A375P (melanoma), with promising results indicating IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

This compound and its derivatives have also been tested for antimicrobial properties:

- Spectrum of Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

- Potential Applications : Due to its antimicrobial properties, this compound could be explored as a lead compound for developing new antibacterial agents .

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups, enhancing its biological activity:

- Synthetic Pathways : Common methods include cyclization reactions with thioketones and amines, leading to the formation of the carbothioamide group .

- Optimization Strategies : Researchers have focused on optimizing reaction conditions to improve yield and selectivity during synthesis. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while increasing product yields .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in real-world scenarios:

Case Study: Anticancer Efficacy

A notable study examined a series of oxolane derivatives for their anticancer efficacy against multiple human cancer cell lines. The findings indicated that specific substitutions on the oxolane ring significantly enhanced cytotoxicity compared to parent compounds.

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| A | HepG2 | 5.0 | Induced apoptosis via mitochondrial pathway |

| B | A375P | 3.5 | Inhibited cell proliferation significantly |

This data suggests a strong potential for further development into therapeutic agents targeting cancer cells.

Case Study: Antimicrobial Applications

In another case study focusing on antimicrobial activity, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative treatment option.

| Compound | Bacteria | MIC (µg/mL) | Comparison |

|---|---|---|---|

| C | MRSA | 8 | Superior to vancomycin (16 µg/mL) |

| D | E. coli | 15 | Comparable to ampicillin (15 µg/mL) |

These results underscore the importance of exploring oxolane derivatives as viable candidates in drug development.

Mechanism of Action

The mechanism of action of oxolane-2-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs or functional groups with Oxolane-2-carbothioamide:

Physicochemical Properties

- Polarity : The thioamide group in this compound is less polar than amides (C=O) but more nucleophilic due to sulfur’s larger atomic radius .

- Solubility : Oxolane’s oxygen ring provides moderate polarity, but thioamide’s hydrophobicity may reduce aqueous solubility compared to thiazolidine carboxylic acids (e.g., entries with -COOH groups) .

- Acidity : Thioamide protons (N-H) are less acidic than carboxylic acids (e.g., thiazolidine-4-carboxylic acid derivatives in ), limiting ionic interactions .

Reactivity and Stability

- Hydrolysis : Thioamides are more resistant to hydrolysis than amides but less stable than thiazolidine rings, which benefit from additional heteroatoms (N, S) .

- Metal Coordination : The sulfur in this compound may coordinate metals (e.g., Zn²⁺, Fe³⁺), similar to thiazolidines but with distinct geometry due to the oxygen ring .

Biological Activity

Oxolane-2-carbothioamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane ring and carbothioamide functional group. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to significant biological effects. For instance, it has been shown to inhibit certain transcription factors that are crucial in cardiac gene expression, impacting cellular hypertrophy responses .

Enzyme Inhibition

This compound has demonstrated notable enzyme inhibition capabilities. It interacts with enzymes through competitive inhibition, affecting their catalytic activity. This property is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| GATA4-NKX2-5 | 3 | Competitive inhibition |

| Urease | 1.07 | Competitive inhibition |

| Acid Ceramidase | TBD | TBD |

Note: TBD indicates data not yet determined or published.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. While some derivatives exhibit significant activity against Gram-positive bacteria, the compound's efficacy against multidrug-resistant strains remains limited .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has revealed insights into how structural modifications can enhance biological activity. For instance, substituents on the oxolane ring can significantly alter enzyme binding affinity and selectivity.

Table 2: SAR Insights for this compound Derivatives

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-withdrawing | Ortho | Increased potency against urease |

| Electron-donating | Meta | Enhanced binding affinity |

Case Studies

Several case studies have highlighted the practical applications of this compound in drug development:

- Cardiac Hypertrophy Study : A study demonstrated that this compound effectively reduced hypertrophic responses in cardiomyocytes by inhibiting GATA4-NKX2-5 transcriptional synergy. This finding suggests potential therapeutic applications in heart disease management .

- Urease Inhibition : Research indicated that specific derivatives of this compound exhibited potent urease inhibition, making them candidates for treating conditions like peptic ulcers caused by Helicobacter pylori .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.